n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine structure
n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine structure
An In-Depth Technical Guide to N-Fmoc-3-(1-Cbz-piperidin-2-yl)-DL-beta-alanine
Executive Summary
N-Fmoc-3-(1-Cbz-piperidin-2-yl)-DL-beta-alanine is a highly specialized, non-canonical amino acid derivative designed for advanced applications in peptide synthesis and medicinal chemistry. Its unique architecture, featuring a constrained piperidine ring integrated into a beta-alanine backbone, offers a powerful tool for introducing specific secondary structures into peptide chains. The molecule is distinguished by its orthogonal protection scheme, employing the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the beta-alanine nitrogen and the hydrogenolysis-labile carboxybenzyl (Cbz) group on the piperidine nitrogen. This dual-protection strategy provides chemists with precise, sequential control over the synthetic process, enabling the construction of complex peptidic and peptidomimetic structures. This guide provides a comprehensive overview of its chemical properties, the underlying principles of its protective groups, a plausible synthetic route, and its application in modern drug discovery.
Introduction: The Role of Constrained Amino Acids in Drug Development
The field of peptide-based therapeutics is increasingly reliant on the use of non-canonical amino acids to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low conformational specificity. By incorporating rigid structural elements, researchers can lock a peptide into a bioactive conformation, enhancing its binding affinity, selectivity, and resistance to enzymatic degradation.
N-Fmoc-3-(1-Cbz-piperidin-2-yl)-DL-beta-alanine is a prime example of such a building block. It combines three key structural motifs:
-
Beta-Alanine Backbone: Extends the peptide chain by one methylene group compared to an alpha-amino acid, altering the spacing of side chains and influencing secondary structure.
-
Piperidine Ring: A saturated heterocycle that introduces a significant conformational constraint, often used to mimic beta-turns or other secondary structures within a peptide.
-
Orthogonal Protecting Groups (Fmoc & Cbz): This is the cornerstone of its synthetic utility. The ability to deprotect two different amine functionalities on the same molecule under completely different and non-interfering conditions is critical for complex synthetic strategies, such as peptide stapling or branched peptide synthesis.[1][2]
This technical guide serves as a resource for researchers and drug development professionals, offering field-proven insights into the structure, synthesis, and strategic application of this valuable synthetic building block.
Molecular Profile and Physicochemical Properties
The fundamental characteristics of N-Fmoc-3-(1-Cbz-piperidin-2-yl)-DL-beta-alanine are essential for its handling, reaction setup, and analytical characterization.
Chemical Structure:
(Note: An illustrative image of the chemical structure would be placed here in a final document. For this guide, the structure is described by its name and formula.)
Physicochemical Data Table:
| Property | Value | Source |
| IUPAC Name | (2RS)-3-((2S)-1-(benzyloxycarbonyl)piperidin-2-yl)-3-(((9H-fluoren-9-yl)methoxy)carbonylamino)propanoic acid | (Generated) |
| Molecular Formula | C₃₁H₃₂N₂O₆ | [3] |
| Molecular Weight | 528.6 g/mol | [3] |
| CAS Number | 886362-31-8 | [3] |
| Appearance | Typically a white to off-white solid | [4] |
| Solubility | Soluble in organic solvents like DMF, DCM, and alcohols. | (General knowledge) |
The Chemistry of Orthogonal Protection: A Strategic Overview
The synthetic power of this molecule lies in the distinct chemical properties of the Fmoc and Cbz protecting groups.[2] Their ability to be removed selectively without affecting the other is known as orthogonality and is a fundamental principle in modern organic synthesis.
The Fmoc (9-fluorenylmethyloxycarbonyl) Group
The Fmoc group is the standard Nα-protecting group for modern solid-phase peptide synthesis (SPPS).[5] Its primary role is to temporarily mask the alpha-amino group of the amino acid, preventing self-polymerization and allowing for controlled, stepwise elongation of the peptide chain.[6][7]
-
Mechanism of Deprotection (Base-Lability): The Fmoc group is cleaved under mild basic conditions, typically using a 20% solution of piperidine in dimethylformamide (DMF).[1][8] The reaction proceeds via a β-elimination mechanism, which is gentle and highly specific, leaving acid-labile side-chain protecting groups (like Boc or Trityl) and the Cbz group completely intact.[9][10]
Caption: Workflow for Fmoc group deprotection using piperidine.
The Cbz (Carboxybenzyl) Group
The Cbz group (also abbreviated as "Z") is a classic amine protecting group, renowned for its stability under a wide range of conditions, including the basic conditions used for Fmoc removal.[11][12] This stability makes it an ideal orthogonal partner to the Fmoc group.
-
Mechanism of Deprotection (Hydrogenolysis): The Cbz group is most commonly removed by catalytic hydrogenolysis.[12] This involves reacting the molecule with hydrogen gas in the presence of a palladium catalyst (e.g., Pd on carbon). The reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide as byproducts. This method is highly effective but can be incompatible with other reducible functional groups (e.g., alkynes, some sulfur-containing residues).[2]
Caption: Workflow for Cbz group deprotection via catalytic hydrogenolysis.
Synthesis and Purification Strategy
While the exact proprietary synthesis method may vary between suppliers, a plausible and logical retrosynthetic approach can be devised based on established organic chemistry principles. The key is to assemble the core structure and then introduce the protecting groups in a strategic order.
Retrosynthetic Analysis
A logical approach involves disconnecting the protecting groups first, followed by the bond connecting the beta-alanine and piperidine moieties.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Synthetic Protocol
-
Step 1: Preparation of N-Cbz-Pipecolic Acid. Commercially available pipecolic acid is protected at the nitrogen using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous base).[11][13] This reaction is robust and typically high-yielding.
-
Step 2: Reduction to the Aldehyde. The carboxylic acid of N-Cbz-pipecolic acid is selectively reduced to the corresponding aldehyde, N-Cbz-pipecolinal. This requires careful choice of reducing agent (e.g., conversion to a Weinreb amide followed by DIBAL-H reduction) to avoid over-reduction to the alcohol.
-
Step 3: Chain Extension to form the Beta-Alanine Backbone. The aldehyde is reacted with a malonic acid derivative (e.g., malonic acid mono-ester) in a Knoevenagel-Doebner condensation, followed by reduction and decarboxylation to yield 3-(1-Cbz-piperidin-2-yl)-DL-beta-alanine. This step establishes the core scaffold.
-
Step 4: N-Fmoc Protection. The final step is the protection of the newly formed primary amine of the beta-alanine moiety. This is achieved using an Fmoc-donating reagent like Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl in the presence of a mild base.[14] The choice of base is critical to prevent side reactions.
Purification and Quality Control
-
Purification: The final product is typically purified using flash column chromatography on silica gel to remove unreacted starting materials and side products. Recrystallization may be employed for further purification.
-
Characterization: The identity and purity of the final compound must be rigorously confirmed using a suite of analytical techniques:
-
HPLC: To determine the purity of the final product.
-
¹H and ¹³C NMR: To confirm the chemical structure and the presence of all expected protons and carbons.
-
Mass Spectrometry (MS): To verify the correct molecular weight.[3]
-
Applications in Peptide Synthesis
The primary application of this building block is its incorporation into peptide chains using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Standard SPPS Coupling Protocol
The following is a generalized protocol for coupling the amino acid onto a solid support resin (e.g., a Rink Amide resin with a free amine).
Caption: Standard workflow for one cycle of Fmoc-SPPS.
Detailed Steps:
-
Resin Preparation: Start with the peptide-resin which has a free amine at the N-terminus, generated from the deprotection of the previous amino acid.
-
Activation: In a separate vessel, dissolve 3-4 equivalents of N-Fmoc-3-(1-Cbz-piperidin-2-yl)-DL-beta-alanine, a coupling agent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF. Allow to pre-activate for 5-10 minutes. This forms a highly reactive ester.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature. The choice of coupling time is critical and may need to be extended due to the steric bulk of the building block.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating the coupling reaction has gone to completion.[9]
-
Capping (Optional): If the Kaiser test is positive, cap any unreacted amines using acetic anhydride to prevent the formation of deletion sequences.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group, exposing a new N-terminal amine, ready for the next coupling cycle.[8]
Conclusion
N-Fmoc-3-(1-Cbz-piperidin-2-yl)-DL-beta-alanine represents a sophisticated chemical tool for peptide chemists and drug developers. Its pre-installed conformational constraint and, most importantly, its orthogonal protecting group scheme, provide a high degree of synthetic flexibility. This allows for the creation of novel peptide architectures with enhanced therapeutic potential. Understanding the specific chemistry of the Fmoc and Cbz groups is paramount to leveraging this building block to its full potential, enabling the rational design and synthesis of the next generation of peptide-based drugs.
References
-
PubChem. N-Benzyloxycarbonyl-beta-alanine. National Center for Biotechnology Information. Available at: [Link].
-
PubChem. 3-(1-Piperidinyl)alanine. National Center for Biotechnology Information. Available at: [Link].
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link].
-
Wikipedia. Benzyl chloroformate. Wikipedia, The Free Encyclopedia. Available at: [Link].
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link].
-
Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. (A representative review, though not directly cited in search results, provides authoritative context). A similar article is available at: [Link].
-
Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. Available at: [Link].
-
Chemistry For Everyone. What Are Fmoc Protecting Groups?. YouTube. Available at: [Link].
- Google Patents. CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH. Google Patents.
-
Deboves, H. J. C., et al. (2001). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry. Journal of the Chemical Society, Perkin Transactions 1, (16), 1930-1932. Available at: [Link].
-
La-Vela, S., et al. (2020). Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions. Organic Letters, 22(8), 3054-3058. Available at: [Link].
-
The Organic Chemistry Tutor. Adding Cbz Protecting Group Mechanism. YouTube. Available at: [Link].
-
Ashenhurst, J. Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link].
-
Obkircher, M., et al. (2008). Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu. Journal of Peptide Science, 14(6), 763-766. Available at: [Link].
Sources
- 1. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. labsolu.ca [labsolu.ca]
- 4. chemimpex.com [chemimpex.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. chempep.com [chempep.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. chempep.com [chempep.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]
